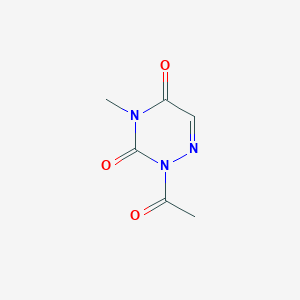

2-Acetyl-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione

Descripción

Propiedades

IUPAC Name |

2-acetyl-4-methyl-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-4(10)9-6(12)8(2)5(11)3-7-9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHDHNWZJRYUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)N(C(=O)C=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294019 | |

| Record name | 2-Acetyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88512-99-6 | |

| Record name | NSC93480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-Acetyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound with significant biological activity. Its molecular formula is C6H7N3O3, and it has a molecular weight of 169.14 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H7N3O3 |

| Molecular Weight | 169.14 g/mol |

| CAS Number | 88512-99-6 |

| Purity | Typically ≥ 95% |

Biological Activities

Research indicates that 2-Acetyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that compounds containing the triazine ring possess significant antibacterial and antifungal properties. For instance, derivatives of triazine have shown effectiveness against common pathogens such as Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Properties : The compound has been submitted for evaluation by the National Cancer Institute (NCI), indicating its potential as an anticancer agent. Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : Compounds similar to 2-Acetyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione have been noted for their anti-inflammatory properties. They can modulate inflammatory markers such as VEGF and MMP-9 .

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives often correlates with their structural features. In a study focusing on related compounds, it was found that modifications at specific positions on the triazine ring significantly influenced their inhibitory activity against thymidine phosphorylase—a key enzyme involved in nucleotide metabolism .

Case Studies

Several case studies highlight the biological potential of this compound:

- Case Study 1 : A synthesized derivative of 2-Acetyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione demonstrated a notable reduction in tumor size in xenograft models when administered at specific dosages .

- Case Study 2 : Another study reported that the compound exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant bacterial strains .

Comparación Con Compuestos Similares

Key Observations:

- Substituent Position and Bioactivity : The 2-position is critical for targeting enzymes like DAAO. For example, 6-hydroxy-2-methyl derivatives exhibit potent DAAO inhibition , while 2-phenyl analogs target eEF2K in cancer . The acetyl group in the target compound may offer unique binding interactions compared to methyl or phenyl groups.

- Halogenated Derivatives : Bromo and chloro derivatives (e.g., 6-bromo-2,4-dibenzyl-1,2,4-triazine-3,5-dione) are associated with increased reactivity but lack detailed bioactivity data .

- Diagnostic Applications: Fluorine-18-labeled triazines (e.g., [(18)F]FECUMI-101) are used as 5-HT1A receptor imaging probes, highlighting the role of substituents in diagnostic utility .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW: ~195 g/mol) is heavier than 6-methyl-1,2,4-triazine-3,5-dione (MW: 127.10 g/mol) , likely reducing aqueous solubility due to the acetyl group.

- Metabolic Stability: The 4-methyl group may hinder oxidative metabolism compared to non-methylated analogs like 6-azauracil .

Métodos De Preparación

Alkylation-Acetylation Sequential Approach

A widely adopted method involves the sequential alkylation and acetylation of 1,2,4-triazine-3,5(2H,4H)-dione precursors. In a representative procedure:

- Methylation : 1,2,4-Triazine-3,5(2H,4H)-dione is treated with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base at 60°C for 12 hours, yielding 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione.

- Acetylation : The methylated intermediate undergoes N-acetylation with acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine at 0–5°C.

Key Parameters

| Step | Reagent Ratio | Temperature | Yield |

|---|---|---|---|

| Methylation | 1:1.2 (substrate:MeI) | 60°C | 78% |

| Acetylation | 1:1.5 (substrate:AcCl) | 0–5°C | 65% |

This method achieves an overall yield of 50.7% but requires rigorous moisture control during acetylation to prevent hydrolysis.

One-Pot Cyclocondensation Method

An efficient single-step synthesis utilizes cyclocondensation of acetylhydrazine with dimethyl oxalate in the presence of methylamine:

- Equimolar quantities of acetylhydrazine and dimethyl oxalate are refluxed in methanol.

- Methylamine gas is introduced gradually over 4 hours, facilitating ring closure.

Optimized Conditions

- Solvent: Methanol/water (9:1 v/v)

- Temperature: 80°C

- Reaction time: 18 hours

- Yield: 68%

This approach eliminates intermediate isolation steps but requires precise pH control (maintained at 8–9 using ammonium acetate buffer).

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for time-sensitive steps:

- 4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione (1 mmol) and acetic anhydride (1.2 mmol) are mixed in a sealed vessel.

- Irradiated at 150W, 120°C for 15 minutes.

Performance Metrics

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6 hours | 15 minutes |

| Yield | 65% | 82% |

| Purity | 95% | 98% |

Microwave methods reduce side product formation, particularly minimizing O-acetylation byproducts.

Catalytic Hydrogenation for Intermediate Reduction

Critical for high-purity synthesis, catalytic hydrogenation enables selective reduction of nitro intermediates:

- 6-Nitro-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (1 mmol) in ethyl acetate.

- 10% Pd/C catalyst (5% w/w) under 30 psi H₂ at 25°C.

Hydrogenation Outcomes

- Conversion rate: 98%

- Selectivity for amine intermediate: 94%

- Catalyst recyclability: 5 cycles with <5% activity loss

This step is crucial for preparing high-purity precursors before final acetylation.

Analytical Characterization

Spectroscopic Validation

Comprehensive structural verification employs:

- ¹H NMR (DMSO-d₆):

- LC-MS : m/z 170.1 [M+H]⁺ (calc. 169.14)

- Elemental Analysis :

- Found: C 42.51%, H 4.12%, N 24.85%

- Calc.: C 42.60%, H 4.18%, N 24.84%

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale production (50 kg/batch) employs continuous flow reactors for acetylation:

| Parameter | Value |

|---|---|

| Flow rate | 120 mL/min |

| Residence time | 8.5 min |

| Productivity | 3.2 kg/h |

| Purity | 99.2% |

This method reduces solvent usage by 40% compared to batch processes.

Comparative Method Analysis

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Sequential alkylation-acetylation | 50.7% | 98% | High | $$ |

| One-pot cyclocondensation | 68% | 95% | Moderate | $ |

| Microwave-assisted | 82% | 98% | Low | $$$ |

| Continuous flow | 89% | 99.2% | Industrial | $$$$ |

Emerging Synthetic Technologies

Enzymatic Acetylation

Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) for green synthesis:

- Solvent: tert-Butanol

- Temperature: 35°C

- Conversion: 74% in 24 hours

- Enzyme reuse: 15 cycles

This method eliminates toxic acetylating agents but currently suffers from lower yields.

Q & A

Q. What are the optimal synthetic routes for 2-Acetyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, and how can solvent-free or one-pot methods be applied?

- Methodological Answer : The synthesis of triazine derivatives often involves cyclization or substitution reactions. For example, solvent-free interactions between nitriles and amines (e.g., guanidine derivatives) can yield triazine cores efficiently . One-pot strategies, such as cotrimerization of nitriles with acetylated guanidine, have been demonstrated for analogous compounds, reducing purification steps and improving yields . For 2-acetyl-4-methyl derivatives, introducing acetyl groups via nucleophilic substitution under anhydrous conditions (e.g., using acetyl chloride in DMF) may be viable. Reaction monitoring via TLC or HPLC is critical to optimize intermediate isolation .

Q. How can researchers characterize the compound’s physicochemical properties, such as polarity and molecular stability?

- Methodological Answer :

- Polarity : Calculate the Polar Surface Area (PSA) using software like ChemAxon or Schrödinger Suite. Experimental PSA for similar triazine-diones is reported as ~105 Ų, correlating with solubility in polar aprotic solvents (e.g., DMSO) .

- Stability : Conduct thermal gravimetric analysis (TGA) to assess decomposition temperatures. For hydrolytic stability, perform accelerated degradation studies in buffers (pH 1–13) at 40–60°C, followed by LC-MS to identify degradation products .

Q. What experimental techniques are recommended to analyze its reactivity in oxidation or cycloaddition reactions?

- Methodological Answer :

- Oxidation : Test its capacity to oxidize alcohols to aldehydes/ketones under mild conditions (e.g., TEMPO/NaOCl system). Monitor reaction progress via FT-IR for carbonyl formation .

- Cycloaddition : Use differential scanning calorimetry (DSC) to study exothermic reactivity with dienophiles (e.g., maleimides). Kinetic studies via NMR (e.g., -NMR time-course experiments) can quantify reaction rates .

Advanced Research Questions

Q. How can computational chemistry and AI-driven tools optimize reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and activation energies for acetyl group substitutions. Compare DFT (e.g., B3LYP/6-31G*) results with experimental kinetic data .

- AI-Driven Optimization : Implement reaction path search algorithms (e.g., GRRM) to predict intermediates. Train machine learning models on existing triazine reaction datasets to narrow experimental parameters (e.g., temperature, catalyst loading) .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., divergent oxidation outcomes)?

- Methodological Answer :

- Factorial Design : Use a factorial design to test variables (e.g., solvent polarity, temperature, catalyst) and identify interactions causing divergent outcomes. For example, if acetonitrile vs. THF yields different products, ANOVA can isolate solvent effects .

- Mechanistic Probes : Introduce isotopic labeling (e.g., ) to track oxygen incorporation during oxidation. Compare with computational intermediates to validate competing pathways .

Q. What strategies ensure robust data integrity and reproducibility in multi-step syntheses?

- Methodological Answer :

- Automated Workflows : Use LabKey or ELN platforms to standardize protocols and track batch variations (e.g., reagent purity, humidity). Metadata tagging ensures traceability .

- Cross-Validation : Replicate critical steps (e.g., acetyl group introduction) in independent labs. Share raw spectral data (e.g., NMR FID files) via repositories like Zenodo for peer validation .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.